12-O-Methylcarnosic acid

Übersicht

Beschreibung

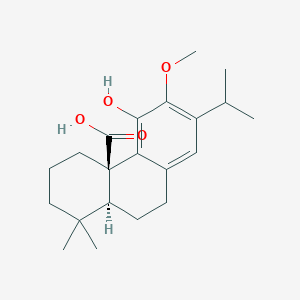

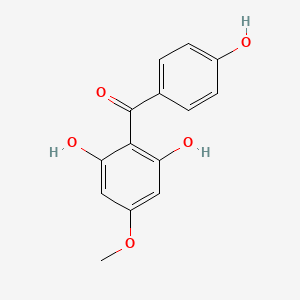

12-O-Methylcarnosic acid: is a diterpene carnosic acid isolated from the acetone extract of Salvia microphylla. It is known for its antioxidant, anti-cancer, and antimicrobial activities . This compound is also an active constituent of 5α-reductase inhibition with an IC50 value of 61.7 μM .

Wissenschaftliche Forschungsanwendungen

Chemistry: 12-O-Methylcarnosic acid is used as a standard in high-performance liquid chromatography (HPLC) to identify major constituents in rosemary leaves .

Biology: The compound has shown antimicrobial activity against Staphylococcus aureus and is effective in preventing gastric lesions .

Medicine: It has potential anti-cancer properties by inhibiting the proliferation of LNCaP cells, which are androgen-dependent prostate cancer cells .

Industry: Due to its antioxidant properties, this compound is used in the food industry as a natural preservative .

Wirkmechanismus

12-O-Methylcarnosic acid exerts its effects primarily through the inhibition of 5α-reductase, an enzyme involved in the metabolism of steroids. This inhibition leads to reduced proliferation of androgen-dependent cells . Additionally, its antioxidant activity involves scavenging free radicals, thereby preventing oxidative damage .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

12-O-Methylcarnosic acid plays a crucial role in biochemical reactions, particularly in the inhibition of 5α-reductase, an enzyme involved in the metabolism of steroids. The compound has an IC50 value of 61.7 μM for 5α-reductase inhibition . Additionally, this compound interacts with androgen-dependent proliferation pathways, inhibiting the proliferation of LNCaP cells by 66.7% at a concentration of 5 μM . It also exhibits antimicrobial activity against Staphylococcus aureus at a concentration of 78 μg/mL .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of LNCaP cells, a type of prostate cancer cell line, by interfering with androgen-dependent signaling pathways . The compound also exhibits cytotoxic effects on melanoma cell lines and human fibroblast cell lines, reducing cell proliferation and affecting cell cycle progression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with 5α-reductase, leading to the inhibition of this enzyme’s activity . This inhibition results in decreased androgen production, which in turn affects androgen-dependent cellular processes. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and preventing lipid peroxidation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under certain conditions but may degrade when exposed to light and moisture . Long-term studies have shown that this compound can maintain its inhibitory effects on 5α-reductase and its antimicrobial properties over extended periods . Its stability and efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, including anti-cancer and antimicrobial activities . At higher doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity in human adenocarcinoma cells and hepatocellular carcinoma cells . The compound’s gastroprotective effects have also been observed at specific dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the metabolism of diterpenes in plants. The compound undergoes O-methylation within chloroplasts, leading to the formation of 11,12-di-O-methylisorosmanol, which is then transferred to the plasma membrane . This metabolic pathway plays a role in the compound’s antioxidant activity and its ability to protect cells from oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound accumulates in the plasma membrane after undergoing O-methylation within chloroplasts . This localization is crucial for its role in stabilizing cell membranes and protecting cells from oxidative damage . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is primarily localized in the plasma membrane after being synthesized and modified within chloroplasts . The compound’s subcellular localization is essential for its biological activity, as it allows this compound to effectively scavenge free radicals and protect cell membranes from oxidative stress . The targeting of this compound to specific cellular compartments is facilitated by post-translational modifications and transport mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 12-O-Methylcarnosic acid can be synthesized through the methylation of carnosic acid. The reaction typically involves the use of methanol and a strong acid catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of carnosic acid from Salvia microphylla followed by its methylation. The extraction process uses solvents like acetone, and the methylation process is carried out using methanol and acid catalysts .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 12-O-Methylcarnosic acid undergoes oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form less oxidized derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides under basic conditions.

Major Products:

Oxidation: Oxidized derivatives such as isorosmanol.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups replacing the methoxy group

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

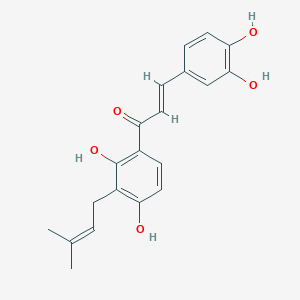

Carnosic acid: The parent compound of 12-O-Methylcarnosic acid, known for its antioxidant properties.

Carnosol: Another diterpene with similar antioxidant and anti-cancer activities.

Rosmanol: An oxidized derivative of carnosic acid with potent antioxidant activity

Uniqueness: this compound is unique due to its specific inhibition of 5α-reductase and its ability to prevent gastric lesions. Its methylated structure also provides distinct chemical properties compared to its parent compound, carnosic acid .

Eigenschaften

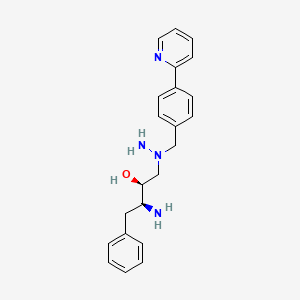

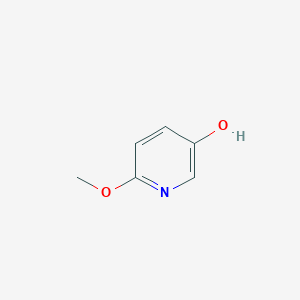

IUPAC Name |

(4aR,10aS)-5-hydroxy-6-methoxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(23)24)16(13)17(22)18(14)25-5/h11-12,15,22H,6-10H2,1-5H3,(H,23,24)/t15-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNSARJGBPMQDI-YCRPNKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62201-71-2 | |

| Record name | 62201-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the distribution of 12-O-Methylcarnosic acid in rosemary plants?

A: Research suggests that while this compound is found in rosemary leaves, it is not involved in the same antioxidant mechanisms as its precursor, carnosic acid. Carnosic acid, primarily located in chloroplasts, acts as an antioxidant and is converted to isorosmanol. This is then methylated to 11,12-di-O-methylisorosmanol and transferred to the plasma membrane. this compound, produced by direct methylation of carnosic acid within chloroplasts, also accumulates in the plasma membrane. [] These O-methylated diterpenes might not possess antioxidant activity but could influence plasma membrane stability. []

Q2: How does the presence of this compound differ between Salvia species?

A: Interestingly, this compound shows a distinct presence in different Salvia species. While it is a major terpene phenolic compound in Salvia pomifera, it is entirely absent in Salvia fruticosa. [] This highlights the varying phytochemical profiles within the Salvia genus.

Q3: Can 1H-qNMR be used to quantify this compound in plant extracts?

A: Yes, quantitative Proton Nuclear Magnetic Resonance Spectroscopy (1H-qNMR) has been successfully employed to quantify this compound in various extracts from Salvia species, including infusions, decoctions, and oleolites. [] This method proves particularly useful for analyzing sensitive metabolites like this compound, which can degrade during chromatographic analysis. []

Q4: How does the extraction method affect the yield of this compound?

A: Research indicates that the extraction method significantly influences the yield of this compound. For instance, decoctions generally yielded higher amounts of this compound compared to infusions from the examined Salvia species. [] Additionally, the stability of this compound varied with the extraction solvent. While it degraded in tinctures prepared with polar solvents, it remained stable in oleolites using olive oil. [] This suggests that olive oil could be a more suitable solvent for extracting and preserving this compound.

Q5: How does storage time affect this compound content in plant material?

A: A preliminary stability study on Salvia fruticosa revealed that the total quantity of abietane-type diterpenes, including this compound, decreased over time. Specifically, a decrease of 16.51% and 40.79% was observed after 12 and 36 months of storage, respectively. [] This highlights the importance of considering storage conditions and duration to maintain the desired levels of this compound in plant materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(8-Hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-yloxy]-6-methyloxane-3,4,5-triol](/img/structure/B1631413.png)